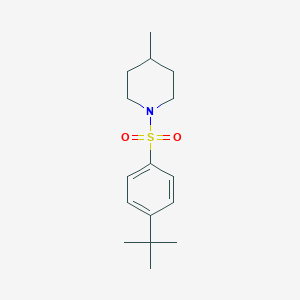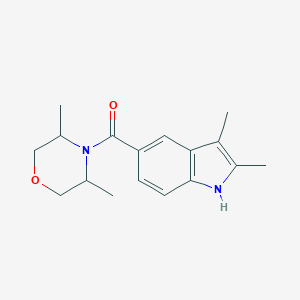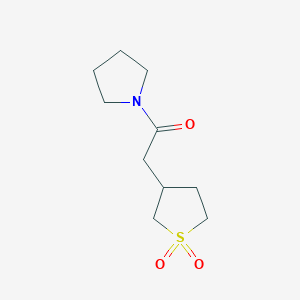
N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and biochemical and physiological effects that make it a promising tool for further investigation.
Mécanisme D'action
The mechanism of action of N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide involves its ability to bind to specific target proteins and modulate their activity. This compound has been shown to interact with a number of different proteins, including kinases and phosphatases, and to affect their function in a variety of ways.
Biochemical and Physiological Effects:
N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide has been shown to have a number of biochemical and physiological effects, including inhibition of enzyme activity, modulation of cell signaling pathways, and induction of apoptosis (programmed cell death). This compound has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide in lab experiments include its unique mechanism of action, its ability to modulate specific target proteins, and its potential as a tool for drug discovery and development. However, the limitations of using this compound include its complex synthesis method, its potential toxicity, and the need for specialized equipment and expertise to work with it.
Orientations Futures
There are many potential future directions for research on N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide. These include further studies of its mechanism of action and biochemical and physiological effects, as well as investigations into its potential as a therapeutic agent for a variety of diseases and conditions. Additionally, there is potential for the development of new synthetic methods and modifications of this compound to improve its properties and expand its utility in scientific research.
Méthodes De Synthèse
The synthesis of N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-methoxy-1-naphthylamine, which is then reacted with 2,3-dimethylindole to form the key intermediate. This intermediate is then treated with acetic anhydride to form the final product.
Applications De Recherche Scientifique
N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide has been used in a variety of scientific research applications, including studies of cell signaling pathways, enzyme inhibition, and protein-protein interactions. This compound has been shown to have potential as a tool for drug discovery and development, as well as for basic research in biochemistry and molecular biology.
Propriétés
Nom du produit |
N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide |
|---|---|
Formule moléculaire |
C24H24N2O2 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
(2Z)-N-(4-methoxynaphthalen-1-yl)-2-(1,3,3-trimethylindol-2-ylidene)acetamide |
InChI |
InChI=1S/C24H24N2O2/c1-24(2)18-11-7-8-12-20(18)26(3)22(24)15-23(27)25-19-13-14-21(28-4)17-10-6-5-9-16(17)19/h5-15H,1-4H3,(H,25,27)/b22-15- |
Clé InChI |
XBJNMPRSTJWGTM-JCMHNJIXSA-N |
SMILES isomérique |
CC\1(C2=CC=CC=C2N(/C1=C\C(=O)NC3=CC=C(C4=CC=CC=C43)OC)C)C |
SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)NC3=CC=C(C4=CC=CC=C43)OC)C)C |
SMILES canonique |
CC1(C2=CC=CC=C2N(C1=CC(=O)NC3=CC=C(C4=CC=CC=C43)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)




![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)

![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)

![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)